molecular formula C18H17FN6 B10911076 1-[(4-fluorophenyl)methyl]-3,5-bis(1-methylpyrazol-4-yl)pyrazole

1-[(4-fluorophenyl)methyl]-3,5-bis(1-methylpyrazol-4-yl)pyrazole

Cat. No.: B10911076
M. Wt: 336.4 g/mol
InChI Key: XNYPVRZTXGYPKQ-UHFFFAOYSA-N
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Description

1-[(4-fluorophenyl)methyl]-3,5-bis(1-methylpyrazol-4-yl)pyrazole is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a fluorophenyl group and two methylpyrazolyl groups, making it a unique and potentially useful molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-fluorophenyl)methyl]-3,5-bis(1-methylpyrazol-4-yl)pyrazole can be achieved through a multi-step process. One common method involves the reaction of 4-fluorobenzyl bromide with 3,5-dimethylpyrazole in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(4-fluorophenyl)methyl]-3,5-bis(1-methylpyrazol-4-yl)pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole N-oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

1-[(4-fluorophenyl)methyl]-3,5-bis(1-methylpyrazol-4-yl)pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenyl)methyl]-3,5-bis(1-methylpyrazol-4-yl)pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-methylpyrazole-4-boronic acid pinacol ester
  • 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole

Uniqueness

1-[(4-fluorophenyl)methyl]-3,5-bis(1-methylpyrazol-4-yl)pyrazole is unique due to its specific substitution pattern and the presence of both fluorophenyl and methylpyrazolyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H17FN6

Molecular Weight

336.4 g/mol

IUPAC Name

1-[(4-fluorophenyl)methyl]-3,5-bis(1-methylpyrazol-4-yl)pyrazole

InChI

InChI=1S/C18H17FN6/c1-23-11-14(8-20-23)17-7-18(15-9-21-24(2)12-15)25(22-17)10-13-3-5-16(19)6-4-13/h3-9,11-12H,10H2,1-2H3

InChI Key

XNYPVRZTXGYPKQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC(=NN2CC3=CC=C(C=C3)F)C4=CN(N=C4)C

Origin of Product

United States

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